molecular formula C17H19ClF3NO B602300 Meta Fluoxetine Hydrochloride CAS No. 79088-29-2

Meta Fluoxetine Hydrochloride

Cat. No.: B602300
CAS No.: 79088-29-2
M. Wt: 345.8 g/mol
InChI Key: JCRCCLNIWABPIS-UHFFFAOYSA-N
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Description

Meta Fluoxetine Hydrochloride is a chemical compound closely related to Fluoxetine Hydrochloride, which is widely known as an antidepressant under the brand name Prozac. This compound is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. It functions by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meta Fluoxetine Hydrochloride involves multiple steps, starting from the basic building blocks. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-trifluoromethylphenol with epichlorohydrin to form an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate is then reacted with N-methyl-3-phenylpropan-1-amine under basic conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically employs continuous flow processing techniques to enhance efficiency and yield. Flow chemistry allows for better control over reaction conditions, leading to higher purity and reduced production time .

Chemical Reactions Analysis

Types of Reactions: Meta Fluoxetine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Meta Fluoxetine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a scaffold for designing tandem molecular antioxidants and green catalysts.

    Biology: It is studied for its effects on serotonin levels and its potential neuroprotective properties.

    Medicine: It is used in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

    Industry: It is employed in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Meta Fluoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the presynaptic terminal. This results in increased levels of serotonin in the synaptic cleft, which enhances serotoninergic neurotransmission. The compound binds to the serotonin transporter with high affinity, preventing the reabsorption of serotonin into the presynaptic neuron. This leads to prolonged serotonin activity, which helps alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

    Fluoxetine Hydrochloride:

    Citalopram: Another SSRI used in the treatment of depression.

    Escitalopram: An enantiomer of citalopram with similar therapeutic effects.

    Fluvoxamine: An SSRI used primarily for obsessive-compulsive disorder.

    Paroxetine: An SSRI used for depression, anxiety disorders, and PTSD.

    Sertraline: An SSRI used for depression, anxiety, and PTSD.

Uniqueness: Meta Fluoxetine Hydrochloride is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially different therapeutic effects compared to other SSRIs. Its meta isomer and related compounds have been studied for their distinct chemical and pharmacological profiles .

Properties

IUPAC Name

N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCCLNIWABPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724575
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79088-29-2
Record name N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79088-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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